![molecular formula C28H35Cl2N3O3 B8081527 RTI-13951-33 hydrochloride](/img/structure/B8081527.png)
RTI-13951-33 hydrochloride
Overview
Description
RTI-13951-33 hydrochloride is a useful research compound. Its molecular formula is C28H35Cl2N3O3 and its molecular weight is 532.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality RTI-13951-33 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RTI-13951-33 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Improvement of Metabolic Stability and Biological Evaluation :
- RTI-13951-33 is the first in vivo active GPR88 agonist but had issues with poor metabolic stability and moderate brain permeability.
- A new series of RTI-13951-33 analogues were developed to improve these pharmacokinetic properties.
- RTI-122, a highly potent GPR88 agonist, emerged from these studies as a promising lead compound for drug discovery in GPR88 agonists, showing effectiveness in attenuating binge-like alcohol drinking behavior in mice (Rahman et al., 2023).
Discovery and Assessment in Alcohol Intake Reduction :
- RTI-13951-33 was identified as a potent, selective, and brain-penetrant GPR88 agonist.
- It displayed enhanced solubility and favorable pharmacokinetic properties.
- Significantly, RTI-13951-33 reduced alcohol self-administration and intake in rats without affecting locomotion and sucrose self-administration (Jin et al., 2018).
Effects on Alcohol-Related Behaviors in Mice :
- In studies with mice, RTI-13951-33 effectively reduced excessive voluntary alcohol drinking under various conditions.
- It did not induce any place preference or aversion but reduced the expression of conditioned place preference to alcohol, indicating a reduction in alcohol-reward seeking behavior.
- These results support the potential of RTI-13951-33 as a therapeutic target for alcohol use disorders (Ben Hamida et al., 2022).
properties
IUPAC Name |
(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O3.2ClH/c1-19(34-3)26(29)17-31(28(32)25-16-24(25)27-6-4-5-15-30-27)23-13-11-22(12-14-23)21-9-7-20(8-10-21)18-33-2;;/h4-15,19,24-26H,16-18,29H2,1-3H3;2*1H/t19-,24-,25-,26-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUXFGDNARDKIP-DBJQVROASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)C3CC3C4=CC=CC=N4)N)OC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)[C@@H]3C[C@H]3C4=CC=CC=N4)N)OC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RTI-13951-33 hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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